molecular formula C10H22N2 B1374925 1-Tert-butyl-3,3-dimethylpiperazine CAS No. 1226352-06-2

1-Tert-butyl-3,3-dimethylpiperazine

Cat. No. B1374925
M. Wt: 170.3 g/mol
InChI Key: ROYGZKCBJURQPR-UHFFFAOYSA-N
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Description

“1-Tert-butyl-3,3-dimethylpiperazine” is a chemical compound with the CAS Number: 1226352-06-2 . It has a molecular weight of 170.3 . The IUPAC name for this compound is 1-tert-butyl-3,3-dimethylpiperazine . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “1-Tert-butyl-3,3-dimethylpiperazine” is 1S/C10H22N2/c1-9(2,3)12-7-6-11-10(4,5)8-12/h11H,6-8H2,1-5H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“1-Tert-butyl-3,3-dimethylpiperazine” is a liquid at room temperature . It has a molecular weight of 214.309g/mol . The compound has 1 hydrogen bond donor and 3 hydrogen bond acceptors .

Scientific Research Applications

Redox Isomerism in Complex Synthesis

The compound has been utilized in the study of redox isomerism via intramolecular electron transfer in complex synthesis. For instance, 정옥상 et al. (1997) investigated the temperature-dependent magnetic moments and electronic spectra of a complex involving 1,4-dimethylpiperazine, demonstrating its utility in understanding intramolecular electron transfer processes (정옥상 et al., 1997).

Antioxidant Activity Studies

The compound has been used in the exploration of antioxidant activities. For example, M. Lucarini et al. (2001) conducted thermochemical and kinetic studies on antioxidants, including 3,3'-di-tert-butyl-5,5'-dimethyl(1,1'-biphenyl)-2,2'-diol, highlighting its significance in understanding homolytic reactivity and potential use as an antioxidant and polymerization inhibitor (Lucarini et al., 2001).

Synthesis of Novel Compounds

1-Tert-butyl-3,3-dimethylpiperazine and its derivatives have been synthesized and studied for various applications. J. Amato et al. (2005) described efficient routes to synthesize 1-tert-butyl-4-chloropiperidine, which showcases the versatility of such compounds in chemical synthesis (Amato et al., 2005).

NMR Tagging in Protein Research

In protein research, O-tert-Butyltyrosine, a derivative, serves as an effective NMR tag. Wan-Na Chen et al. (2015) demonstrated its use in observing protein structures in high-molecular-weight systems and measuring submicromolar ligand binding affinities (Chen et al., 2015).

Polymerization Inhibitor

Its use as a polymerization inhibitor was explored by A. Studer et al. (1995), who synthesized new chiral auxiliaries, including tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, for potential applications in polymer science (Studer et al., 1995).

In Pesticide Degradation Studies

H. Lutze et al. (2015) used tert-butyl groups in their study on the degradation of chlorotriazine pesticides by sulfate radicals, indicating its role in environmental science and potential use in pollution control (Lutze et al., 2015).

Synthesis of Piperidine Derivatives

The compound's derivatives have been synthesized for diverse applications. A. I. Moskalenko et al. (2014) used tert-butyl 4-oxopiperidine-1-carboxylate in the synthesis of piperidine derivatives, further extending its applications in organic synthesis (Moskalenko et al., 2014).

Safety And Hazards

The safety information for “1-Tert-butyl-3,3-dimethylpiperazine” indicates that it is a dangerous compound . It has hazard statements H226, H302, H312, H314, H332, H335 . These statements indicate that the compound is flammable, harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

1-tert-butyl-3,3-dimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-9(2,3)12-7-6-11-10(4,5)8-12/h11H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYGZKCBJURQPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl-3,3-dimethylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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